阿莫替普坦 N-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almotriptan is a triptan medication discovered and developed by Almirall for the treatment of heavy migraine headache . It was patented in 1992 and approved for medical use in 2000 . It is prescribed to treat the acute headache phase of migraine attacks with or without aura .

Synthesis Analysis

The synthesis of Almotriptan involves the use of NiCl2, anhydrous tetrahydrofuran, and phosphine ligand . The reaction is stirred at room temperature for 1 hour .

Molecular Structure Analysis

The crystal structures of almotriptan and almotriptan malate have been determined to gain further insight into the structure-activity relationships of triptans . The two structures differ in the orientation of their sulfonylpyrrolidine side chains .

Chemical Reactions Analysis

Almotriptan is metabolized at the dimethylaminoethyl group by N-demethylation, a reaction that is carried out by five different cytochrome P450s .

科学研究应用

电化学传感器开发

阿莫替普坦是一种抗偏头痛药物,在用多壁碳纳米管 (MWCNT) 薄膜修饰的玻碳电极测试时表现出显着的电化学行为。这已被用来创建一种创新的、灵敏的电化学传感器,用于测定药物样品中的阿莫替普坦,这为药物分析技术提供了重大进步 (Narayan 等人,2013)。

药代动力学和代谢研究

已经对各种动物模型中的阿莫替普坦的药代动力学和代谢进行了广泛的研究。这些研究重点关注吸收率、生物利用度、消除途径和主要代谢物的识别,为理解阿莫替普坦在体内的处理过程提供了至关重要的数据 (Aubets 等人,2006),(Salvà 等人,2003)。

动物模型疗效研究

阿莫替普坦已在各种动物模型中进行测试,以评估其作为抗偏头痛剂的疗效。这些研究评估了它的选择性血管收缩特性及其对神经源性诱发的血浆蛋白渗出的影响,为其作用机制和在人类中的潜在疗效提供了见解 (Gras 等人,2000)。

偏头痛治疗的临床试验

几项随机、双盲、安慰剂对照的临床试验评估了阿莫替普坦在治疗偏头痛疼痛中的疗效和安全性。这些研究提供了关于反应率、安全性概况和与其他治疗方法的比较分析的全面数据,增强了我们对其在偏头痛管理中的作用的理解 (Dowson 等人,2002)。

新型药物递送系统

已经对阿莫替普坦的创新药物递送系统进行了研究,例如固体脂质纳米粒和原位凝胶制剂,旨在提高其效率和靶向能力。这些研究探索了替代给药途径和改善治疗效果的潜力 (Youssef 等人,2018),(Salem 等人,2020)。

作用机制

Target of Action

Almotriptan primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and play a crucial role in the transmission of signals in the brain. Almotriptan’s interaction with these receptors is key to its therapeutic effect in treating migraines .

Mode of Action

Almotriptan acts as an agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction of cranial blood vessels , which is believed to alleviate the symptoms of migraines . It also stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The metabolism of Almotriptan involves several biochemical pathways. It is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite . Almotriptan is also metabolized at the dimethylaminoethyl group by N-demethylation , a reaction carried out by five different cytochrome P450s, flavin monooxygenase-3 mediated N-oxidation, and MAO-A catalyzed oxidative deamination to form the indole acetic acid and the indole ethyl alcohol derivatives of almotriptan .

Pharmacokinetics

Almotriptan has a bioavailability of 70% and a protein binding of 35% . It is metabolized in the liver and has an elimination half-life of 3–4 hours . Approximately 40 to 50% of a dose of almotriptan is excreted unchanged in urine; renal clearance is about 75% of total body clearance .

Result of Action

The action of Almotriptan results in the narrowing of blood vessels in the brain , which helps to stop pain signals from being sent to the brain . This leads to the alleviation of symptoms associated with migraines, such as pain, nausea, and photophobia .

Action Environment

The action of Almotriptan can be influenced by various environmental factors. For instance, the presence of other drugs that share a common hepatic metabolic path with Almotriptan can affect its action . Additionally, the efficacy of Almotriptan is maintained over repeated doses for multiple attacks of migraine treated over a long period (up to 1 year) . Dosage reduction is required only in the presence of severe renal or hepatic impairment .

未来方向

Almotriptan has been used in the acute treatment of migraine with or without aura for over 20 years . More recent clinical results have confirmed its efficacy in women with menstrual migraine, the usefulness of early intervention, long-term benefit in adults, and also its efficacy and safety in adolescents . Overall, Almotriptan can be considered an optimal choice for managing acute migraine resistant to first-line drugs .

生化分析

Biochemical Properties

Almotriptan N-Oxide plays a crucial role in biochemical reactions related to migraine relief. It interacts with several biomolecules, including enzymes and proteins. Specifically, it is metabolized by human liver microsomes and the S9 fraction through 2-hydroxylation of the pyrrolidine group, forming a carbinolamine metabolite intermediate. This metabolic reaction is catalyzed primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6 .

Cellular Effects

a. Cell Signaling Pathways: Almotriptan N-Oxide influences cell function by modulating signaling pathways. Although the exact details are not fully elucidated, it likely activates vascular 5-hydroxytryptamine (5-HT) receptors, particularly those of the 5-HT1D family. Notably, it has weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors. It does not significantly interact with 5-HT2, 5-HT3, or 5-HT4 receptor subtypes, nor with alpha1-, alpha2-, or beta-adrenergic, dopamine1, dopamine2, muscarinic, or benzodiazepine receptors .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Almotriptan N-Oxide involves the oxidation of Almotriptan using a suitable oxidizing agent.", "Starting Materials": [ "Almotriptan", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Almotriptan is dissolved in a suitable solvent (e.g. methanol, ethanol)", "The oxidizing agent is added to the solution", "The reaction mixture is stirred at a suitable temperature (e.g. room temperature, reflux) for a suitable time (e.g. 1-24 hours)", "The reaction mixture is then quenched with a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate)", "The product is isolated by filtration or extraction, and purified by recrystallization or chromatography" ] } | |

CAS 编号 |

603137-43-5 |

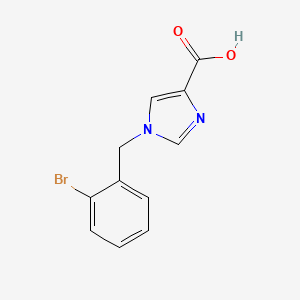

分子式 |

C17H25N3O3S |

分子量 |

351.5 g/mol |

IUPAC 名称 |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine oxide |

InChI |

InChI=1S/C17H25N3O3S/c1-20(2,21)10-7-15-12-18-17-6-5-14(11-16(15)17)13-24(22,23)19-8-3-4-9-19/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3 |

InChI 键 |

OSEGVGYYPORWLQ-UHFFFAOYSA-N |

SMILES |

CN(C(CC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)N(C)[O-])[O-] |

规范 SMILES |

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)